Potassium bitartrate

Overview

Description

Potassium bitartrate, also known as potassium hydrogen tartrate, is a chemical compound with the formula KC₄H₅O₆. It is a byproduct of winemaking and is commonly known as cream of tartar. This compound is the potassium acid salt of tartaric acid, a carboxylic acid. This compound appears as a white crystalline powder and has a slightly acidic taste. It has a variety of uses in cooking, medicine, and industry .

Scientific Research Applications

Potassium bitartrate has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for pH calibration.

Biology: this compound is used in biological research to study enzyme activities and metabolic pathways.

Medicine: It has been used as a laxative and diuretic in medical treatments.

Industry: this compound is used in the food industry as a stabilizer and leavening agent in baking powders. .

Mechanism of Action

Target of Action

Potassium hydrogen tartrate primarily targets the intestinal wall in its role as a laxative . It also acts as a pH control agent in various food products, playing a crucial role in maintaining the desired acidity or alkalinity .

Mode of Action

As a laxative, potassium hydrogen tartrate works by forming carbon dioxide gas , which creates a mechanical distension against the intestinal wall and induces bowel contractions . This action facilitates bowel movements and aids in the treatment of constipation .

Biochemical Pathways

The biochemical pathways affected by potassium hydrogen tartrate are primarily related to its role as a laxative and a pH control agent. The formation of carbon dioxide gas in the intestines stimulates bowel movements . As a pH control agent, it helps maintain the acidity or alkalinity of food products, contributing to their taste and stability .

Pharmacokinetics

It is known that the compound is soluble in water, with its solubility increasing with temperature . This property may influence its bioavailability and efficacy as a laxative.

Result of Action

The primary molecular and cellular effect of potassium hydrogen tartrate’s action is the induction of bowel contractions, which can alleviate constipation . In food products, it helps control pH, contributing to the taste and stability of the product .

Action Environment

Environmental factors can influence the action of potassium hydrogen tartrate. For instance, its solubility in water increases with temperature, which could potentially affect its efficacy as a laxative . Additionally, its effectiveness as a pH control agent in food products may be influenced by other ingredients in the food matrix .

Future Directions

The future of potassium bitartrate stabilization involves minimizing energy, wine loss, and treatment time . The possibility of using fluidized bed crystallizers (FBCs) to perform cold stabilization in a continuous process is being discussed . This could reduce time, energy, and wine loss, while minimizing additions to wine .

Biochemical Analysis

Biochemical Properties

Potassium hydrogen tartrate is soluble in water and its solubility increases with temperature . It is insoluble in absolute alcohol . The saturated aqueous solution has a pH of approximately 3.5 . It is found in the form of white crystals or white granulated powder having a slightly acidic taste

Cellular Effects

Potassium, one of the components of potassium hydrogen tartrate, plays a critical role in maintaining cellular function . It is involved in charge balance of inorganic and organic anions and macromolecules, control of membrane electrical potential, pH homeostasis, and regulation of cell osmotic pressure .

Molecular Mechanism

Potassium bitartrate is a carbon dioxide-releasing laxative that works by forming carbon dioxide gas, which creates a mechanical distension against the intestinal wall and induces bowel contractions .

Temporal Effects in Laboratory Settings

In laboratory settings, potassium hydrogen tartrate is recovered from wine tartar, a solid byproduct of winemaking, using several successive cooling crystallization operations with water as solvent . The final temperature of the crystallizer is reached within 30 minutes . The crystal yield increased as the final crystallizer temperature decreased .

Dosage Effects in Animal Models

It is known that this compound has a median lethal dose (LD50) of 22 g/kg in rats .

Metabolic Pathways

It is known that potassium is essential for plant growth and development and stress adaptation . The maintenance of potassium homeostasis involves a series of potassium channels and transporters, which promote the movement of potassium ions (K+) across cell membranes and exhibit complex expression patterns and regulatory mechanisms .

Transport and Distribution

It is known that potassium is the most abundant cation in tissues of well-fed plants, constituting between 2 to 10% of the dry weight of the plant .

Subcellular Localization

It is known that potassium is found mainly within cells, with only a small quantity found in extracellular fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium bitartrate is primarily obtained as a byproduct of the winemaking process. During the fermentation of grape juice, tartaric acid reacts with potassium to form this compound, which precipitates out of the wine. This precipitate is then collected and purified to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by purifying the precipitate that forms in wine barrels. The purification process involves dissolving the crude this compound in hot water, filtering out impurities, and then allowing the solution to cool and crystallize. The resulting crystals are collected, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium bitartrate undergoes several types of chemical reactions, including:

Acid-Base Reactions: It acts as a weak acid and can react with bases to form salts and water.

Oxidation-Reduction Reactions: this compound can act as a reducing agent in certain chemical reactions.

Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Bases: this compound reacts with bases such as sodium hydroxide to form potassium tartrate and water.

Oxidizing Agents: It can be oxidized by strong oxidizing agents to form various products.

Acids: this compound can react with stronger acids to release tartaric acid.

Major Products Formed:

Potassium Tartrate: Formed when this compound reacts with bases.

Tartaric Acid: Released when this compound reacts with stronger acids.

Comparison with Similar Compounds

Sodium Bicarbonate (Baking Soda): Both potassium bitartrate and sodium bicarbonate are used in baking as leavening agents.

Tartaric Acid: this compound is the potassium salt of tartaric acid.

Uniqueness: this compound is unique due to its dual role as both an acid and a salt. Its ability to act as a reducing agent and its use in a wide range of applications, from cooking to industrial processes, make it a versatile compound .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium bitartrate involves the reaction of tartaric acid with potassium hydroxide.", "Starting Materials": ["Tartaric acid", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve tartaric acid in water to form a solution", "Add potassium hydroxide to the solution", "Stir the mixture until the tartaric acid is completely dissolved", "Heat the mixture until it boils", "Filter the solution to remove any impurities", "Cool the solution to room temperature", "Crystals of Potassium bitartrate will form", "Collect the crystals by filtration", "Wash the crystals with cold water", "Dry the crystals to obtain Potassium bitartrate" ] } | |

| Potassium bitartrate is a carbon dioxide-releasing laxative that works by forming carbon dioxide gas, which creates a mechanical distension against the intestinal wall and induces bowel contractions. Rectal suppositories of carbon dioxide-releasing type of laxative were demonstrated to be useful and safe in the treatment of patients at risk for electrolyte disorders such as the elderly or patients with renal or cardiovascular disorders. | |

CAS No. |

868-14-4 |

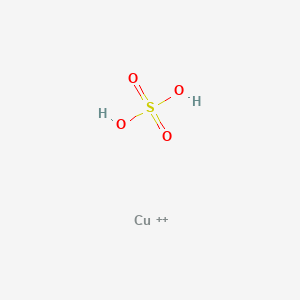

Molecular Formula |

C4H5O6K C4H5KO6 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |

InChI Key |

KYKNRZGSIGMXFH-ZVGUSBNCSA-M |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER SLIGHTLY OPAQUE CRYSTALS |

density |

1.984 @ 18 °C |

| 868-14-4 | |

physical_description |

White crystalline or granulated powder |

solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C |

Synonyms |

KOOCCH(OH)CH(OH)COOH, Butanedioic acid-2.3-dihydroxy monopota |

Origin of Product |

United States |

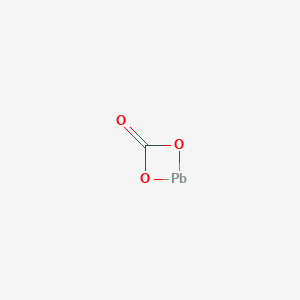

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.